11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Fluorescence Studies
One study focused on the synthesis of a blue emitting dye, specifically 2-amino-4-(3, 4, 5-tri methoxyphenyl)-9-methoxy-5,6 dihydrobenzo[f]isoquinoline-1-carbonitrile, highlighting its application in fluorescence studies and its sensitivity to the polarity of different solvents. This compound's fluorescence properties were explored, demonstrating potential analytical applications, including its use as a probe to determine the critical micelle concentration of surfactants and in nonlinear optical studies due to its fluorescence quantum yield and other spectroscopic parameters S. M. Afzal et al., 2016.
Heterocyclic Synthesis and Antimicrobial Activity
Another research application involves the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives from compounds with similar heterocyclic structures. These synthesized compounds were evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents. The structure-activity relationship was analyzed, with certain derivatives showing potent antibacterial properties H. Hafez et al., 2015.
Anticancer Activities
Quinazoline derivatives synthesized from related compounds have been studied for their potential as anticancer agents. For example, the synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds were explored, highlighting their growth inhibition properties in cancer cell lines. Such studies indicate the potential of structurally similar compounds in cancer treatment X. Bu et al., 2000.
Future Directions
properties
IUPAC Name |
11-(4-methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-28-16-12-10-15(11-13-16)25-22-18-7-3-2-6-17(18)19(14-24)23-26-20-8-4-5-9-21(20)27(22)23/h4-5,8-13,25H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFTVHXOYSARHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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